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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645 Get Quote

The reactivity of the ethynyl group in 2-ethynylphenol is significantly influenced by the

electronic effects of the ortho-hydroxyl group. The oxygen atom's lone pairs participate in

resonance with the aromatic ring, increasing electron density at the ortho and para positions.

This donation of electron density extends to the ethynyl substituent, making the triple bond a

potent nucleophile.

This electronic enrichment dictates the regioselectivity of electrophilic additions. According to

Markovnikov's rule, the electrophilic addition of a protic acid (HX) to an alkyne proceeds via the

most stable carbocation intermediate.[1][2] In the case of 2-ethynylphenol, protonation of the

terminal alkyne carbon leads to a vinyl carbocation. The carbocation formed on the carbon

adjacent to the phenyl ring (the α-carbon) is significantly stabilized by resonance with the

electron-rich phenol ring. This stabilization strongly favors the formation of the Markovnikov

product.

Caption: Resonance delocalization in 2-ethynylphenol.

Key Electrophilic Addition Reactions
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (e.g., HCl, HBr) to 2-ethynylphenol is expected to proceed

with high regioselectivity. The reaction involves the protonation of the terminal alkyne carbon to

form a resonance-stabilized secondary vinyl carbocation, followed by nucleophilic attack by the

halide ion.[3][4][5][6] The addition of a second equivalent of HX results in a geminal dihalide,

with both halogens attached to the same carbon.[4]
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Caption: Proposed mechanism for hydrohalogenation.

Halogenation (Addition of X₂)
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Halogenation of alkynes with reagents like Br₂ or Cl₂ typically proceeds through a bridged

halonium ion intermediate, similar to alkenes.[7][8] This mechanism leads to the anti-addition of

the two halogen atoms across the triple bond, yielding a trans-dihaloalkene as the major

product when one equivalent of the halogen is used. The use of excess halogen leads to the

formation of a tetrahaloalkane.
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Caption: Mechanism of bromination via a bridged ion.

Acid-Catalyzed Hydration
The hydration of terminal alkynes, catalyzed by a strong acid (like H₂SO₄), typically requires a

mercury(II) salt catalyst to overcome the high activation energy, though newer gold-catalyzed

methods exist.[9] The reaction follows Markovnikov's rule, where the initial addition of water to

the protonated alkyne yields an enol intermediate. This enol is unstable and rapidly

tautomerizes to the more stable keto form, resulting in the formation of 2-

hydroxyacetophenone.

Competing Pathway: Intramolecular Cyclization
A significant consideration for 2-ethynylphenol is the potential for intramolecular reactions.

Following the initial attack by an electrophile (E⁺) on the alkyne, the resulting intermediate
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(e.g., a vinyl cation or bridged halonium ion) is positioned perfectly for nucleophilic attack by

the adjacent phenolic oxygen. This intramolecular cyclization is a competing pathway to the

standard intermolecular attack by an external nucleophile (Nu⁻) and leads to the formation of

substituted benzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[10][11]

Competing Nucleophilic Attack
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Caption: Intermolecular vs. intramolecular reaction pathways.

Quantitative Data Summary
While specific, rigorously documented quantitative data for the electrophilic addition reactions

of 2-ethynylphenol are not widely published, outcomes can be reliably predicted based on

analogous systems. The following table summarizes the expected products and representative

yields based on reactions with similarly substituted arylalkynes.[12]
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Electrophile Reagent(s)
Expected
Major Product

Representative
Yield (%)

Notes

H⁺ / Cl⁻ HCl (gas), Ac₂O

2-(1-

Chloroethenyl)ph

enol

~85

Highly

regioselective

Markovnikov

addition.[12]

H⁺ / Br⁻ HBr

2-(1-

Bromoethenyl)ph

enol

~80-90

Follows

Markovnikov's

rule.

Br⁺ / Br⁻ Br₂ (1 equiv.)

(E)-2-(1,2-

Dibromoethenyl)

phenol

~70-85

Anti-addition

gives the trans-

isomer.[7]

H⁺ / OH⁻
H₂O, H₂SO₄,

HgSO₄

2-

Hydroxyacetoph

enone

~60-75

Markovnikov

hydration

followed by

tautomerization.

Note: Yields are estimates based on analogous reactions and may vary based on specific

reaction conditions.

Experimental Protocols
The following protocols are representative procedures for carrying out key electrophilic

additions on terminal arylalkynes and are adapted for 2-ethynylphenol.

Protocol: Hydrochlorination of 2-Ethynylphenol
This protocol is adapted from a catalyst-free method for the hydrochlorination of terminal

arylalkynes.[12]

Workflow Diagram:
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1. Dissolve 2-ethynylphenol & Ac₂O
in anhydrous solvent under Argon.

2. Stir mixture for 30 min at room temp.

3. Bubble HCl(g) through the mixture.

4. Monitor reaction by TLC until
starting material is consumed.

5. Work-up: Quench, extract,
and dry organic layer.

6. Purify by flash column chromatography.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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